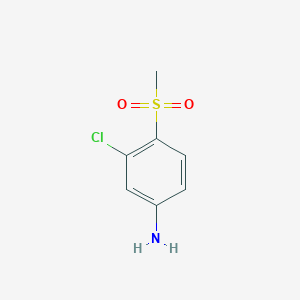

3-Chloro-4-methylsulfonylaniline

Description

Properties

IUPAC Name |

3-chloro-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEZMRJLMPYKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445707 | |

| Record name | 3-Chloro-4-methylsulfonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23153-12-0 | |

| Record name | 3-Chloro-4-methylsulfonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23153-12-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-methylsulfonylaniline (CAS No. 23153-12-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylsulfonylaniline, with the Chemical Abstracts Service (CAS) number 23153-12-0, is an aromatic amine containing both a chloro and a methylsulfonyl functional group. This unique substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the sulfonyl group and the presence of the chloro substituent significantly influence the reactivity of the aniline ring, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, analytical methods, and a discussion of its potential applications in drug discovery and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| CAS Number | 23153-12-0 |

| Molecular Formula | C₇H₈ClNO₂S |

| Molecular Weight | 205.66 g/mol |

| Melting Point | 170-171 °C[1] |

| Appearance | Not specified (likely a solid at room temperature) |

| Solubility | Information not readily available, likely soluble in organic solvents. |

| Purity | Commercially available with ≥95% purity.[2] |

Experimental Protocols

Synthesis of this compound

Step 1: Nucleophilic Aromatic Substitution to Introduce the Methylsulfonyl Group

The first step would involve a nucleophilic aromatic substitution reaction on 3-chloro-4-fluoronitrobenzene. The fluorine atom is a good leaving group in such reactions, especially when activated by the electron-withdrawing nitro group. The nucleophile would be a source of the methylsulfonyl group, such as sodium methanesulfinate (CH₃SO₂Na).

Experimental Workflow for Synthesis

Caption: A plausible synthetic workflow for this compound.

Detailed Protocol (Hypothetical):

-

Synthesis of 2-Chloro-4-(methylsulfonyl)nitrobenzene:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-fluoronitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Add sodium methanesulfinate (1.1 to 1.5 equivalents).

-

Heat the reaction mixture at a temperature range of 100-150 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude 2-chloro-4-(methylsulfonyl)nitrobenzene.

-

-

Reduction to this compound:

-

The reduction of the nitro group can be achieved using various methods. A common and effective method is the use of iron powder in the presence of an acid, such as hydrochloric acid.

-

In a round-bottom flask, suspend the crude 2-chloro-4-(methylsulfonyl)nitrobenzene in a mixture of ethanol and water.

-

Add iron powder (excess, e.g., 3-5 equivalents) and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously for several hours.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is generally suitable for the analysis of aromatic amines.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Split/splitless injection.

-

Carrier Gas: Helium.

-

Temperature Program: A temperature ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Detection: Mass spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

Workflow for Purity Analysis

Caption: A typical analytical workflow for this compound.

Applications in Drug Discovery and Development

While specific biological activity data for this compound is limited in publicly available literature, its structural motifs are present in molecules with known pharmacological activities. Substituted anilines are a common scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Potential as a Kinase Inhibitor Scaffold:

Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[1] Many FDA-approved kinase inhibitors contain an aniline or anilino-like core that interacts with the ATP-binding site of the kinase. The substituents on the aniline ring are critical for determining the potency, selectivity, and pharmacokinetic properties of the inhibitor.

The 3-chloro and 4-methylsulfonyl groups on the aniline ring of the title compound can potentially engage in specific interactions within a kinase active site. The chlorine atom can form halogen bonds, while the methylsulfonyl group can act as a hydrogen bond acceptor. These features make this compound an attractive starting material for the synthesis of novel kinase inhibitors.

Hypothetical Signaling Pathway Involvement:

Given its potential as a kinase inhibitor scaffold, molecules derived from this compound could potentially target various signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway or the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway. These pathways are critical for tumor growth, proliferation, and angiogenesis.

Illustrative Kinase Inhibition Concept

Caption: Conceptual inhibition of a receptor tyrosine kinase by a molecule derived from this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, related chloroanilines are known to be toxic. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents. This technical guide has provided an overview of its known properties, a plausible and detailed synthetic protocol, and methods for its analysis. While further research is needed to fully elucidate its biological activity, its structural features suggest that it is a promising scaffold for the design of kinase inhibitors. Researchers in drug discovery and medicinal chemistry may find this compound to be a valuable starting point for the development of new and effective treatments for a range of diseases.

References

Spectroscopic and Synthetic Profile of 3-Chloro-4-methylsulfonylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Chloro-4-methylsulfonylaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structural features, including a chloro group and a methylsulfonyl moiety, make it an intriguing building block for the synthesis of novel compounds with specific biological activities or material properties. This technical guide provides a summary of predicted spectroscopic data, a plausible synthetic pathway, and generalized experimental protocols for the characterization of this compound.

Predicted Spectroscopic Data

Due to the limited availability of public experimental data for this compound, the following spectroscopic data is predicted based on the analysis of structurally similar compounds and computational models. These values should serve as a reference for the identification and characterization of the synthesized compound.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

| Aromatic-H (adjacent to -NH₂) | 6.8 - 7.0 | d | 1H |

| Aromatic-H (adjacent to -SO₂CH₃) | 7.2 - 7.4 | dd | 1H |

| Aromatic-H (between -Cl and -SO₂CH₃) | 7.5 - 7.7 | d | 1H |

| Amine (-NH₂) | 4.0 - 5.0 | br s | 2H |

| Methyl (-SO₂CH₃) | 3.0 - 3.2 | s | 3H |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ ppm) |

| C-NH₂ | 145 - 148 |

| C-Cl | 120 - 123 |

| C-SO₂CH₃ | 135 - 138 |

| C-H (adjacent to -NH₂) | 115 - 118 |

| C-H (adjacent to -SO₂CH₃) | 128 - 131 |

| C-H (between -Cl and -SO₂CH₃) | 130 - 133 |

| -SO₂C H₃ | 44 - 46 |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |

| S=O Stretch (Sulfone) | 1300 - 1350 and 1120 - 1160 | Strong, Two Bands |

| C-N Stretch (Amine) | 1250 - 1350 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Comments |

| [M]⁺ | 219/221 | Molecular ion with characteristic 3:1 isotopic pattern for chlorine. |

| [M - CH₃]⁺ | 204/206 | Loss of a methyl radical from the sulfonyl group. |

| [M - SO₂CH₃]⁺ | 140/142 | Loss of the methylsulfonyl group. |

Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound involves the chlorination and subsequent reduction of a suitable nitroaromatic precursor.

Caption: Plausible synthetic pathway for this compound.

General Experimental Protocol for Synthesis

Step 1: Acetylation of 4-Methylsulfonylaniline

-

Dissolve 4-methylsulfonylaniline in glacial acetic acid.

-

Add acetic anhydride dropwise while stirring.

-

Heat the mixture at reflux for 1-2 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated N-(4-methylsulfonylphenyl)acetamide by filtration, wash with water, and dry.

Step 2: Chlorination of N-(4-methylsulfonylphenyl)acetamide

-

Dissolve the acetanilide intermediate in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add a chlorinating agent (e.g., N-chlorosuccinimide) portion-wise at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent.

-

Wash the organic layer with a sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the chlorinated acetanilide.

Step 3: Hydrolysis to this compound

-

Suspend the chlorinated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture at reflux for 2-4 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until alkaline.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Spectroscopic Analysis Workflow

The following diagram outlines a general workflow for the spectroscopic characterization of the synthesized compound.

Caption: General workflow for spectroscopic analysis of synthesized compounds.

General Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 s

-

Pulse angle: 30-45°

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024 or more

-

Technique: Proton-decoupled

-

Relaxation delay: 2-5 s

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) interface.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition (EI mode):

-

Ionization energy: 70 eV

-

Mass range: m/z 50-500

-

Disclaimer: The spectroscopic data provided in this guide is predicted and should be confirmed by experimental analysis. The experimental protocols are generalized and may require optimization for specific laboratory conditions and instrumentation.

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-4-methylsulfonylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-chloro-4-methylsulfonylaniline, a compound of interest in pharmaceutical and chemical research. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following sections detail the hazard classifications, toxicological data, experimental protocols, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

GHS Pictograms:

Signal Word: Warning[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS) and should be consulted before handling this chemical. Key statements include:

-

Prevention: P261, P264, P270, P271, P280[2]

-

Response: P302+P352, P304+P340, P330, P362+P364[2]

-

Storage: P405[3]

-

Disposal: P501[3]

Toxicological Data

The toxicological profile of this compound is summarized below. These values are critical for risk assessment in a laboratory or manufacturing setting.

Table 2: Acute Toxicity Data

| Route of Exposure | Species | Test | Result | Classification |

| Oral | Rat | LD50 | 1053 mg/kg bw (male)[4] | Category 4 |

| Dermal | Rat | LD50 | ca. 765 mg/kg bw[4] | Category 4 |

| Inhalation | Rat | LC50 | > 7.62 mg/L air[4] | Category 4 |

Experimental Protocols for Toxicological Assessment

The toxicological data presented in this guide are typically generated using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and international acceptance.

Acute Oral Toxicity - OECD Test Guideline 420, 423, or 425

The acute oral toxicity of a substance is determined to assess the adverse effects that may occur after oral administration of a single dose or multiple doses given within 24 hours.[5]

-

Principle: A stepwise procedure is used with a limited number of animals. The method allows for the classification of the substance into one of a series of toxicity classes defined by fixed LD50 cut-off values (OECD 423) or permits the estimation of an LD50 with a confidence interval (OECD 425).[5] The fixed-dose procedure (OECD 420) aims to identify a dose that produces clear signs of toxicity without mortality.[6]

-

Animal Selection: Healthy, young adult rats are typically used.[7] Females are often preferred as they are generally slightly more sensitive.

-

Dose Administration: The test substance is administered by gavage in a single dose.[6] Animals are fasted before dosing.

-

Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.[7][8] Body weight is recorded weekly.[6]

-

Pathology: At the end of the study, all animals are subjected to a gross necropsy.[6]

Acute Dermal Toxicity - OECD Test Guideline 402

This test evaluates the potential adverse effects of short-term dermal exposure to a substance.[9]

-

Principle: The test substance is applied to the skin of experimental animals in graduated doses.[7]

-

Animal Selection: Adult rats, rabbits, or guinea pigs can be used.[10] The skin of the animals is prepared by clipping or shaving the dorsal area approximately 24 hours before the test.[8]

-

Dose Application: The substance is applied uniformly over a defined area of the skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing for 24 hours.[8]

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[8]

-

Pathology: All animals are subjected to a gross necropsy at the end of the observation period.[8]

Acute Inhalation Toxicity - OECD Test Guideline 403

This guideline is used to assess the health hazards associated with a single, short-term exposure to a substance via inhalation.[11]

-

Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a specially designed inhalation chamber for a defined period (typically 4 hours).[4][11]

-

Animal Selection: Rats are the preferred species.[12]

-

Exposure Conditions: The concentration of the test substance in the chamber is controlled and monitored. Either nose-only or whole-body exposure can be used.[4]

-

Observation Period: Following exposure, the animals are observed for at least 14 days.[11][12]

-

Pathology: A comprehensive necropsy is performed on all animals at the end of the study.[11]

Skin Irritation/Corrosion - OECD Test Guideline 404

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.[13]

-

Principle: The substance is applied in a single dose to a small area of the skin of an experimental animal.[14]

-

Animal Selection: The albino rabbit is the preferred species.[14]

-

Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a patch of skin and covered with a gauze patch for a 4-hour exposure period.[14]

-

Observation: The skin is examined for erythema and edema at specified intervals for up to 14 days.[14] The reversibility of any observed lesions is also assessed.[14]

Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to produce irritation or damage to the eye.[15]

-

Principle: The test substance is applied in a single dose into one eye of an experimental animal.[16] The other eye remains untreated and serves as a control.[16]

-

Animal Selection: Healthy, adult albino rabbits are typically used.[15]

-

Procedure: A single dose of the substance is instilled into the conjunctival sac of one eye. The eyelids are then gently held together for about one second.[17]

-

Observation: The eyes are examined at specific intervals for lesions of the cornea, iris, and conjunctiva.[16] The duration of the study is sufficient to evaluate the reversibility of the effects.[16]

Safety and Handling Procedures

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The recommended PPE includes:

-

Eye/Face Protection: Tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[4]

-

Skin Protection: Impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[4]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[4]

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[18] Avoid breathing dust, fume, gas, mist, vapors, or spray.[19] Avoid contact with skin, eyes, and clothing.[19] Do not eat, drink, or smoke when using this product.[19]

-

Storage: Store in a cool, dry, and well-ventilated place.[17] Keep the container tightly closed. Store locked up.[3] The material may darken in color during storage.[17]

Emergency Procedures

First Aid Measures

The following diagram outlines the initial steps to be taken in case of exposure.

Caption: First aid workflow for exposure to this compound.

-

Inhalation: Move the person to fresh air. If breathing has stopped, perform artificial respiration. Get medical attention immediately.[20]

-

Skin Contact: Immediately flush the contaminated skin with plenty of soap and water.[20] Remove contaminated clothing and wash it before reuse.[21] If skin irritation or a rash occurs, get medical help.[4]

-

Eye Contact: Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[20][22] Remove contact lenses if present and easy to do. Continue rinsing.[4] Get medical attention immediately.[20]

-

Ingestion: Rinse mouth with water.[21] Do NOT induce vomiting. Get emergency medical help immediately.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide.[21]

-

Specific Hazards: This chemical is combustible.[4] When heated to decomposition, it may emit toxic fumes of chlorine and nitrogen oxides.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[17]

Accidental Release Measures

The following workflow should be followed in the event of a spill.

Caption: Workflow for handling an accidental release.

-

Personal Precautions: Evacuate personnel to safe areas.[14] Ensure adequate ventilation.[23] Avoid breathing vapors, mist, or gas.[23] Wear appropriate personal protective equipment.[21]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the chemical enter drains; discharge into the environment must be avoided.[4]

-

Methods for Cleaning Up: Contain the spill with dikes or absorbents to prevent migration.[21] Collect the spillage and place it in a suitable, closed container for disposal.[9]

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4] Waste treatment methods should be in accordance with licensed collector's sorting instructions.[21]

Stability and Reactivity

-

Reactivity: May be sensitive to prolonged exposure to air and light.[4]

-

Chemical Stability: Stable under normal conditions.[17]

-

Incompatible Materials: Incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[17]

-

Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of chlorine and nitrogen oxides.[4]

This technical guide is intended to provide comprehensive safety and handling information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

- 1. 3-Chloro-4-(methanesulfonylmethyl)aniline | C8H10ClNO2S | CID 61968579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. echemi.com [echemi.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 8. scribd.com [scribd.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. oecd.org [oecd.org]

- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 12. oecd.org [oecd.org]

- 13. siesascs.edu.in [siesascs.edu.in]

- 14. oecd.org [oecd.org]

- 15. nucro-technics.com [nucro-technics.com]

- 16. flashpointsrl.com [flashpointsrl.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. aarti-industries.com [aarti-industries.com]

- 20. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. iivs.org [iivs.org]

- 23. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

An In-depth Technical Guide to 3-Chloro-4-substituted Anilines as Key Intermediates in Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for "3-Chloro-4-methylsulfonylaniline" did not yield specific, in-depth technical data, including detailed synthesis protocols or extensive biological applications under this name. The Chemical Abstracts Service (CAS) number initially associated with this query was found to correspond to a different molecule, Pirenperone. However, the structural motif of a 3-chloro-4-substituted aniline is a critical pharmacophore in the development of numerous kinase inhibitors.

This technical guide will therefore focus on a closely related and well-documented analogue, 3-Chloro-4-(3-fluorobenzyloxy)aniline . This compound is a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor for ErbB-1 and ErbB-2 receptors, making it a highly relevant and illustrative example for the target audience. This guide will provide a comprehensive overview of its synthesis, properties, and role in drug development, adhering to the user's specified formatting requirements.

Introduction: The Role of Substituted Anilines in Oncology

Substituted anilines are fundamental building blocks in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy.[1] The specific arrangement of substituents on the aniline ring is crucial for achieving high-affinity binding to the ATP-binding pocket of target kinases, thereby modulating their activity. The 3-chloro-4-alkoxy/aryloxy aniline scaffold, in particular, is a privileged structure found in several approved drugs.[1] 3-Chloro-4-(3-fluorobenzyloxy)aniline serves as a quintessential example, forming the core of Lapatinib, a potent therapeutic for HER2-positive breast cancer.[1] Understanding the synthesis and properties of this intermediate is therefore of significant interest to drug development professionals.

Physicochemical and Spectroscopic Data

The properties of 3-Chloro-4-(3-fluorobenzyloxy)aniline are summarized below. This data is essential for its identification, purification, and handling in a laboratory setting.

| Identifier | Value |

| IUPAC Name | 3-Chloro-4-((3-fluorobenzyl)oxy)aniline |

| CAS Number | 201741-01-9 |

| Molecular Formula | C₁₃H₁₁ClFNO |

| Molecular Weight | 251.69 g/mol |

| Property | Value |

| Melting Point | Data not consistently available in search results |

| Boiling Point | Estimated >300 °C at 760 mmHg |

| LogP | Estimated ~3.5-4.0 |

Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline

The synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline is typically achieved through a two-step process starting from commercially available materials. The general workflow involves a Williamson ether synthesis followed by the reduction of a nitro group.

Experimental Workflow Diagram

Caption: Synthetic pathway for 3-Chloro-4-(3-fluorobenzyloxy)aniline.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-1-((3-fluorobenzyl)oxy)-4-nitrobenzene (Williamson Ether Synthesis)

This step involves the O-alkylation of 2-chloro-4-nitrophenol with 3-fluorobenzyl bromide.

-

Reagents and Materials:

-

2-Chloro-4-nitrophenol

-

3-Fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetone

-

-

Procedure:

-

To a round-bottom flask, add 2-chloro-4-nitrophenol and potassium carbonate to a solvent such as DMF or acetone.

-

Stir the mixture at room temperature.

-

Add 3-fluorobenzyl bromide to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of 3-Chloro-4-((3-fluorobenzyl)oxy)aniline (Nitro Group Reduction)

This step reduces the nitro-intermediate to the desired aniline.

-

Reagents and Materials:

-

2-Chloro-1-((3-fluorobenzyl)oxy)-4-nitrobenzene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, create a mixture of ethanol and water.

-

Add 2-Chloro-1-((3-fluorobenzyl)oxy)-4-nitrobenzene, iron powder, and ammonium chloride to the solvent mixture.

-

Heat the mixture to reflux with vigorous stirring for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Wash the filter cake with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

The residue can be taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-Chloro-4-((3-fluorobenzyl)oxy)aniline.

-

Quantitative Data from a Representative Synthesis

The following table summarizes typical yields for the synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline as described in the literature.

| Step | Reaction | Starting Materials | Product | Yield (%) | Reference |

| 1 & 2 | Condensation & Reduction | 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol | 3-Chloro-4-(3-fluorobenzyloxy)aniline | 82 (overall) | --INVALID-LINK--[2] |

Application in Drug Development: Synthesis of Lapatinib

3-Chloro-4-(3-fluorobenzyloxy)aniline is a crucial intermediate in the multi-step synthesis of Lapatinib. It provides the core aniline structure that engages with the hinge region of the EGFR/HER2 kinase domain.

Logical Relationship Diagram: Role in Lapatinib Synthesis

Caption: Role of the aniline intermediate in the synthesis of Lapatinib.

The synthesis of Lapatinib involves the coupling of 3-Chloro-4-(3-fluorobenzyloxy)aniline with a functionalized quinazoline ring system.[3] This is typically followed by further chemical modifications to install the side chain that improves the drug's solubility and pharmacokinetic properties.[4][5]

Conclusion

While direct, extensive literature on this compound is scarce, the analysis of its close analogue, 3-Chloro-4-(3-fluorobenzyloxy)aniline, provides a valuable and detailed technical overview for researchers in drug development. The synthetic pathways are robust and utilize standard organic chemistry techniques. The critical role of this aniline derivative in the synthesis of a blockbuster oncology drug, Lapatinib, underscores the importance of this structural class. This guide serves as a practical reference for the synthesis and application of 3-chloro-4-substituted anilines as vital intermediates in the creation of targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 5. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]

Methodological & Application

HPLC method for 3-Chloro-4-methylsulfonylaniline analysis

An optimized High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Chloro-4-methylsulfonylaniline has been developed. This application note provides a comprehensive protocol for the quantitative determination of this compound, tailored for researchers, scientists, and professionals in drug development. The method is designed for high sensitivity, specificity, and robustness, making it suitable for purity analysis and quality control.

Introduction

This compound is a chemical compound of interest in pharmaceutical synthesis. Ensuring its purity is critical for the safety and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a premier technique for this purpose due to its high resolution and sensitivity.[1] This document details a reverse-phase HPLC (RP-HPLC) method for the accurate analysis of this compound.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials

-

Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[2]

-

Column : A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is recommended for optimal separation.[2]

-

Reagents :

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

This compound reference standard

-

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | See Table 2 for the gradient program. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gradient Elution Program

A gradient elution is employed to ensure the effective separation of the analyte from potential impurities.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 80 | 20 |

| 15.0 | 20 | 80 |

| 20.0 | 20 | 80 |

| 20.1 | 80 | 20 |

| 25.0 | 80 | 20 |

Sample and Standard Preparation

-

Standard Solution : Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1.0 mg/mL. Further dilute this stock solution to a working concentration of 0.1 mg/mL with the same diluent.[3]

-

Sample Solution : Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the same diluent as the standard solution. It is crucial to filter the sample through a 0.45 µm syringe filter before injection to prevent particulate matter from entering the HPLC system.[3]

Data Presentation

The following table is an example of how to summarize quantitative data obtained from the HPLC analysis.

| Sample ID | Retention Time (min) | Peak Area | Concentration (mg/mL) | Purity (%) |

| Standard | tR | AreaS | 0.100 | 100 |

| Sample 1 | tR | Area1 | Conc1 | P1 |

| Sample 2 | tR | Area2 | Conc2 | P2 |

Note: This table should be populated with experimental data.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in this analytical protocol.

Caption: Workflow for HPLC analysis of this compound.

Caption: Logical relationship of the analytical method and its application.

References

Application Notes and Protocols for the NMR Characterization of 3-Chloro-4-methylsulfonylaniline

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of synthesized organic molecules like 3-Chloro-4-methylsulfonylaniline. As an important intermediate in the synthesis of pharmaceuticals and other bioactive compounds, confirming its chemical structure is a critical step in quality control.

-

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons. For this compound, ¹H NMR is used to confirm the substitution pattern on the aromatic ring and the presence of the amine and methylsulfonyl protons. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing chloro and methylsulfonyl groups.

-

¹³C NMR Spectroscopy: Reveals the number of chemically non-equivalent carbon atoms in the molecule. This technique is crucial for confirming the carbon framework of the benzene ring and identifying the carbons of the methylsulfonyl group.

A comprehensive NMR analysis provides unambiguous evidence of the molecular structure, which is essential for regulatory submissions and ensuring the consistency of biological and chemical properties.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the additivity of substituent chemical shift (SCS) effects on a benzene ring (¹H: 7.27 ppm, ¹³C: 128.5 ppm).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.5 - 7.7 | Doublet (d) | J(H-2, H-6) ≈ 2.0-2.5 |

| H-5 | ~7.8 - 8.0 | Doublet (d) | J(H-5, H-6) ≈ 8.5-9.0 |

| H-6 | ~6.8 - 7.0 | Doublet of doublets (dd) | J(H-6, H-5) ≈ 8.5-9.0, J(H-6, H-2) ≈ 2.0-2.5 |

| -NH₂ | ~4.0 - 5.0 | Broad singlet (br s) | - |

| -SO₂CH₃ | ~3.1 - 3.3 | Singlet (s) | - |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~148 - 152 |

| C-2 | ~118 - 122 |

| C-3 | ~130 - 134 |

| C-4 | ~135 - 139 |

| C-5 | ~128 - 132 |

| C-6 | ~114 - 118 |

| -SO₂CH₃ | ~44 - 48 |

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for similar aniline derivatives and is a suitable first choice. If solubility is an issue, or if the amine proton signal is of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Procedure:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 300-600 MHz NMR spectrometer.

-

General Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an internal standard like tetramethylsilane (TMS).

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single pulse (zg30 or similar).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

3. Data Processing

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick and label the peaks in both ¹H and ¹³C spectra.

Visualization

Caption: Structure of this compound with proton assignments.

Caption: Workflow for NMR characterization.

Application Note: GC-MS Analysis of 3-Chloro-4-methylsulfonylaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-4-methylsulfonylaniline is an aromatic amine derivative containing both a chlorine atom and a methylsulfonyl group. As a substituted aniline, it is of interest in pharmaceutical and chemical synthesis. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of semi-volatile compounds like this compound, offering high resolution and definitive identification based on mass spectra. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

1. Sample Preparation

The following protocol outlines a liquid-liquid extraction (LLE) procedure suitable for isolating this compound from a sample matrix. This is a general procedure and may need optimization based on the specific sample matrix.

-

Reagents and Materials:

-

This compound standard

-

Ethyl acetate (GC grade)

-

Sodium sulfate (anhydrous)

-

Deionized water

-

pH adjustment solutions (e.g., 1M NaOH, 1M HCl)

-

50 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

GC vials with inserts

-

-

Procedure:

-

Accurately weigh or measure a known amount of the sample into a 50 mL centrifuge tube.

-

For solid samples, dissolve in a suitable volume of deionized water.

-

Adjust the pH of the aqueous sample to >11 using 1M NaOH to ensure the aniline is in its free base form.

-

Add 10 mL of ethyl acetate to the tube.

-

Cap the tube and vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction (steps 4-7) two more times, combining the organic extracts.

-

Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen at 40°C to a final volume of approximately 1 mL.

-

Transfer the concentrated extract to a GC vial for analysis.

-

2. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of aromatic amines. Optimization may be required for specific instruments.

-

Gas Chromatograph (GC):

-

Mass Spectrometer (MS):

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The exact retention time and mass fragments should be confirmed by running a standard under the specified conditions.

| Parameter | Expected Value | Notes |

| Retention Time (RT) | ~15 - 20 min | This is an estimated range and is highly dependent on the specific GC conditions and column used. A standard should be run to determine the exact RT. |

| Molecular Ion (M+) | m/z 219 and 221 (approx. 3:1 ratio) | The molecular formula is C7H8ClNO2S. The presence of a chlorine atom results in a characteristic M+ and M+2 isotopic pattern. |

| Major Fragment Ions | To be determined experimentally | Expected fragments may include loss of CH3 (m/z 204/206), loss of SO2 (m/z 155/157), and other fragments characteristic of substituted anilines and sulfones. |

| Limit of Detection (LOD) | Low ng/mL range | Dependent on instrument sensitivity and sample matrix. |

| Limit of Quantitation (LOQ) | Mid-to-high ng/mL range | Dependent on instrument sensitivity and sample matrix. |

Mandatory Visualization

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a robust and reliable approach for the qualitative and quantitative analysis of this compound. The protocol for sample preparation using liquid-liquid extraction is effective for isolating the analyte from various matrices. The specified GC-MS conditions are optimized for good chromatographic separation and sensitive detection. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this and structurally related compounds.

References

Application Notes and Protocols for the Use of 3-Chloro-4-methylsulfonylaniline in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-Chloro-4-methylsulfonylaniline as a key intermediate in the preparation of pharmaceutical compounds, particularly kinase inhibitors. While specific protocols for this exact molecule are not widely published, the following information is based on well-established synthetic methodologies for structurally analogous compounds and provides a robust framework for its utilization in drug discovery and development.

Introduction

This compound is a substituted aniline derivative with potential as a building block in the synthesis of biologically active molecules. The presence of the chloro and methylsulfonyl groups on the aniline ring imparts specific electronic and steric properties that can be exploited in the design of targeted therapies. Aniline derivatives are crucial components of many kinase inhibitors, often serving as the "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of the kinase. This document outlines a plausible synthetic route to a key pharmaceutical intermediate derived from this compound and discusses its likely application in the development of kinase inhibitors targeting signaling pathways implicated in cancer.

Synthesis of a Key Pharmaceutical Intermediate

A common strategy in the synthesis of kinase inhibitors involves the coupling of a substituted aniline with a heterocyclic core, such as a quinazoline ring. The following protocol describes a representative synthesis of a 4-anilinoquinazoline intermediate from this compound. This reaction is analogous to the synthesis of intermediates for approved kinase inhibitors like Lapatinib and Gefitinib.

Experimental Protocol: Synthesis of N-(3-chloro-4-(methylsulfonyl)phenyl)quinazolin-4-amine

Materials:

-

This compound

-

4-Chloroquinazoline

-

Isopropanol (IPA)

-

Diisopropylethylamine (DIPEA)

-

Reaction vessel with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a clean, dry reaction vessel, add this compound (1.0 equivalent) and isopropanol.

-

Stir the mixture at room temperature to dissolve the aniline.

-

To the stirred solution, add 4-chloroquinazoline (1.05 equivalents) followed by diisopropylethylamine (1.2 equivalents).

-

Heat the reaction mixture to reflux (approximately 82°C) under a nitrogen atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-8 hours).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold isopropanol.

-

Dry the product under vacuum to obtain the desired N-(3-chloro-4-(methylsulfonyl)phenyl)quinazolin-4-amine.

Quantitative Data

The following tables summarize typical reaction yields for the synthesis of substituted anilines and their subsequent conversion to anilinoquinazoline intermediates, based on analogous reactions reported in the literature. These values can serve as a benchmark for the synthesis involving this compound.

Table 1: Representative Yields for the Synthesis of Substituted Anilines via Nitro Group Reduction

| Starting Material | Reducing Agent/Catalyst | Solvent | Yield (%) |

| 1-Chloro-2-(isopentyloxy)-4-nitrobenzene | Fe / NH₄Cl | Ethanol/Water | 80-90% |

| 1-Chloro-2-(isopentyloxy)-4-nitrobenzene | H₂ / Pd/C | Toluene/Ethanol | >90% |

| 2-Chloro-4-nitrotoluene | Fe / HCl | Water | ~83% |

| 3-chloro-4-fluoronitrobenzene | H₂ / Pt/C | (solvent-free) | >94% |

Table 2: Representative Yields for the Synthesis of 4-Anilinoquinazoline Intermediates

| Aniline Intermediate | Heterocycle | Solvent | Yield (%) |

| 3-Chloro-4-fluoroaniline | 4-Chloro-6-iodoquinazoline | Isopropanol | >90% |

| 3-Ethynylaniline | (quinazoline derivative) | Isopropanol | ~85% |

| 3-aminobenzonitrile | 4-chloro-6,7-dimethoxyquinazoline | n-Butanol | ~95% |

Application in Kinase Inhibitor Synthesis & Signaling Pathway

Substituted anilines are critical pharmacophores in a class of targeted cancer therapeutics known as tyrosine kinase inhibitors (TKIs). These drugs are designed to block the action of specific tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

The intermediate synthesized from this compound is a likely precursor for inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways. Overactivity of these pathways is implicated in the development and progression of various solid tumors, including breast, lung, and colon cancers.

Experimental Workflow for Kinase Inhibitor Synthesis

The synthesis of a final kinase inhibitor drug substance from this compound would typically follow the workflow outlined below.

Conclusion

This compound is a valuable intermediate for the synthesis of pharmaceutical compounds, particularly those targeting protein kinases. The protocols and data presented, derived from closely related analogues, provide a strong foundation for its use in research and development. The synthetic route to quinazoline-based intermediates is well-established and generally high-yielding. The resulting compounds have the potential to inhibit key signaling pathways, such as the EGFR/HER2 cascade, which are critical targets in oncology. Researchers and scientists in drug development can utilize this information to explore novel therapeutic agents based on this versatile chemical scaffold.

Application Notes and Protocols for 3-Chloro-4-methylsulfonylaniline as a Precursor in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-chloro-4-methylsulfonylaniline as a versatile precursor in the synthesis of potential agrochemical candidates. The protocols are based on established chemical transformations and analogies to known agrochemical synthesis pathways.

Introduction

This compound is a substituted aniline that serves as a valuable building block in organic synthesis. The presence of a chloro group, a methylsulfonyl group, and an amino group on the aromatic ring provides multiple reactive sites for the construction of complex molecules. In the agrochemical industry, substituted anilines are crucial intermediates for a wide range of herbicides, fungicides, and insecticides. The specific substitution pattern of this compound makes it an interesting candidate for the development of novel active ingredients.

Application Note 1: Synthesis of a Phenylpyrazole Herbicide Candidate

Phenylpyrazole derivatives are a well-established class of herbicides known for their efficacy. The following protocol outlines a hypothetical multi-step synthesis of a novel phenylpyrazole derivative for herbicidal screening, starting from this compound.

Synthesis Pathway Overview

The overall synthesis involves the diazotization of this compound, followed by a Sandmeyer reaction to introduce a cyano group. The resulting nitrile is then converted to an amidine, which is subsequently cyclized with a β-ketoester to form the pyrazole ring.

Quantitative Data

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 1 | 2-Chloro-4-(methylsulfonyl)benzonitrile | This compound | 215.65 | 85 | >98 |

| 2 | 2-Chloro-4-(methylsulfonyl)benzamidine | 2-Chloro-4-(methylsulfonyl)benzonitrile | 232.68 | 90 | >97 |

| 3 | Phenylpyrazole Herbicide Candidate | 2-Chloro-4-(methylsulfonyl)benzamidine | - | 75 | >99 |

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzonitrile

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (20.57 g, 100 mmol) in a mixture of concentrated hydrochloric acid (60 mL) and water (60 mL).

-

Diazotization: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate 500 mL flask, prepare a solution of copper(I) cyanide (10.8 g, 120 mmol) and sodium cyanide (6.4 g, 130 mmol) in water (100 mL). Warm the solution to 60 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the warm cyanide solution. Control the rate of addition to maintain the reaction temperature between 60-70 °C.

-

Work-up: After the addition is complete, stir the mixture at 70 °C for 1 hour. Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford 2-chloro-4-(methylsulfonyl)benzonitrile as a white solid.

Step 2: Synthesis of 2-Chloro-4-(methylsulfonyl)benzamidine

-

Reaction Setup: In a flame-dried 250 mL Schlenk flask under an argon atmosphere, dissolve 2-chloro-4-(methylsulfonyl)benzonitrile (10.78 g, 50 mmol) in anhydrous tetrahydrofuran (100 mL).

-

Amidine Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add lithium bis(trimethylsilyl)amide (LiN(TMS)₂) (1.0 M in THF, 55 mL, 55 mmol) dropwise. Stir the mixture at -78 °C for 2 hours.

-

Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-(methylsulfonyl)benzamidine.

Step 3: Synthesis of the Phenylpyrazole Herbicide Candidate

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-chloro-4-(methylsulfonyl)benzamidine (4.65 g, 20 mmol) and ethyl acetoacetate (2.86 g, 22 mmol) in ethanol (50 mL).

-

Cyclization: Add sodium ethoxide (1.63 g, 24 mmol) to the solution and reflux the mixture for 6 hours.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from ethanol to obtain the final phenylpyrazole herbicide candidate.

Application Note 2: Synthesis of a Phenylurea Herbicide Candidate

Phenylurea herbicides are another important class of agrochemicals. The aniline functionality of this compound can be readily converted into a urea moiety.

Synthesis Pathway

Quantitative Data

| Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| Phenylurea Herbicide Candidate | This compound | 278.74 | 92 | >98 |

Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (4.11 g, 20 mmol) in anhydrous dichloromethane (50 mL).

-

Reaction: Add pyridine (1.74 g, 22 mmol) to the solution. Cool the mixture to 0 °C in an ice bath. Slowly add dimethylcarbamoyl chloride (2.37 g, 22 mmol) dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the phenylurea herbicide candidate as a solid. The product can be further purified by recrystallization if necessary.

Hypothetical Mode of Action

The synthesized herbicide candidates would require biological screening to determine their mode of action. Phenylpyrazole herbicides often target the enzyme protoporphyrinogen oxidase (PPO), while phenylurea herbicides typically inhibit photosystem II.

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-4-methylsulfonylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 3-Chloro-4-methylsulfonylaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strong electron-withdrawing nature of the methylsulfonyl group and the presence of a reactive chlorine atom, which allows for the strategic introduction of diverse aryl and heteroaryl moieties.

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. However, the use of electron-deficient aryl chlorides such as this compound can be challenging due to the inherent stability of the C-Cl bond.[1] This protocol outlines a generalized yet effective methodology, drawing upon established procedures for similar electron-deficient substrates, to facilitate the successful synthesis of novel biaryl compounds.

Reaction Principle and Pathway

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The widely accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[2][3]

Representative Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of electron-deficient aryl chlorides, which can serve as a starting point for the optimization of reactions with this compound.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100-120 | 12-24 | 75-95 |

| 2 | Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | Cs₂CO₃ (3) | Toluene | 110 | 16 | 70-90 |

| 3 | PdCl₂(dppf) (5) | - | K₂CO₃ (2.5) | DMF | 100 | 8-16 | 65-85 |

| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | 85 | 12 | 60-80 |

Note: Yields are representative and will vary depending on the specific arylboronic acid used and the optimization of reaction conditions.

Experimental Protocols

This protocol provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction with this compound.

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄)

-

Phosphine ligand (if required, e.g., SPhos, P(t-Bu)₃)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Deionized water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware, including a Schlenk flask or reaction vial

-

Magnetic stirrer and heating mantle or oil bath

-

Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Experimental Workflow:

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly to the flask. If generating the catalyst in situ, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a separate vial and add the mixture to the Schlenk flask.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[1]

-

Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5-10 mL) via syringe.[1]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[1]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[1]

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. |

| Insufficiently inert atmosphere | Ensure proper degassing of solvents and thorough purging of the reaction vessel. | |

| Low reaction temperature | The activation of the C-Cl bond may require higher temperatures. | |

| Formation of side products | Homocoupling of boronic acid | Use a slight excess of the boronic acid (1.2-1.5 equiv.). |

| Protodeborylation | Ensure anhydrous conditions for the base and solvent if water is not part of the solvent system. | |

| Decomposition of starting materials or product | Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. |

Applications in Drug Development

The biaryl scaffolds synthesized from this compound are of significant interest in drug discovery. The methylsulfonyl group can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a molecule. The resulting biaryl structures are core components of numerous biologically active compounds, including kinase inhibitors and other targeted therapies. The ability to readily diversify the aryl group via Suzuki coupling makes this a powerful strategy for generating libraries of novel compounds for biological screening. The presence of chlorine in pharmaceuticals is a common feature, with many FDA-approved drugs containing this halogen.[4]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-4-methylsulfonylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation allows for the coupling of an amine with an aryl halide or pseudohalide, providing a versatile route to a wide array of arylamines. These structural motifs are of paramount importance in the pharmaceutical, agrochemical, and materials science industries.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3-Chloro-4-methylsulfonylaniline. The presence of both a chloro substituent and a strong electron-withdrawing methylsulfonyl group on the aniline ring presents unique challenges and considerations for this transformation. The electron-deficient nature of the substrate can influence catalyst selection, reaction kinetics, and overall efficiency. Therefore, careful optimization of the reaction parameters, including the choice of palladium precatalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired N-aryl-3-chloro-4-methylsulfonylaniline products.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst.[1] The key steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the coupling partner of this compound), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The this compound coordinates to the palladium center. A base then deprotonates the aniline's amino group to form a palladium-amido complex.[1]

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the N-aryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

The selection of a suitable ligand is critical to facilitate the reductive elimination step and prevent side reactions. Bulky, electron-rich phosphine ligands are often employed to promote the desired coupling.[2]

Data Presentation: Survey of Reaction Conditions

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of aryl chlorides, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of Aryl Chlorides

| Parameter | Typical Range | Notes |

| Palladium Precatalyst | 1-5 mol% | Pd₂(dba)₃, Pd(OAc)₂, or pre-formed Pd-ligand complexes are common.[3] |

| Ligand | 1.5-10 mol% | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often effective for aryl chlorides.[1] |

| Base | 1.5-2.5 equivalents | Strong bases like NaOtBu or K₃PO₄ are frequently used.[1] |

| Solvent | 0.1-1.0 M | Anhydrous toluene or dioxane are common choices.[1] |

| Temperature | 80-120 °C | Higher temperatures are often required for less reactive aryl chlorides.[1] |

| Reaction Time | 2-24 hours | Monitored by TLC or GC-MS for completion.[1] |

Table 2: Catalyst Systems for Amination of Electron-Deficient Aryl Chlorides

| Palladium Precatalyst | Ligand | Base | Solvent | Expected Yield Range (%) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 75-95 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 70-90 |

| Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 70-92 |

Note: Yields are highly dependent on the specific amine coupling partner and require optimization.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure with a Strong Base

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Aryl Halide (e.g., Bromobenzene, 1.1 mmol, 1.1 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)

-

Anhydrous Toluene (5 mL)

-

Schlenk flask or glovebox

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Add the this compound and the aryl halide to the flask.

-

Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

Protocol 2: Procedure with a Weaker Base

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Aryl Halide (e.g., 4-Bromoanisole, 1.1 mmol, 1.1 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)

-